molecular formula C13H8S B1200241 Thiophene A CAS No. 2134-99-8

Thiophene A

Cat. No. B1200241
CAS RN: 2134-99-8
M. Wt: 196.27 g/mol
InChI Key: CHXZRHMQQRUVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiophene A is a natural product found in Ambrosia maritima, Ambrosia chamissonis, and other organisms with data available.

Scientific Research Applications

Therapeutic Potential and Medicinal Chemistry

Thiophene-based compounds, particularly Thiophene A, have demonstrated significant potential in therapeutic applications. These compounds are notable in the field of medicinal chemistry due to their wide range of pharmacological activities. Thiophene and its derivatives are known for their antimitotic, antimicrobial, anti-inflammatory, anticonvulsant, antipsychotic, antiarrhythmic, anti-anxiety, antifungal, antioxidant, estrogen receptor regulating, and anti-cancer properties. This diverse spectrum of pharmacological potential makes this compound central focus for researchers in drug discovery and development (Verma et al., 2023).

Applications in Material Science

This compound has notable applications in material science, particularly in the creation of organic semiconductors. Its use in the fabrication of electronic and optoelectronic devices is significant, with applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light emitting diodes (OLEDs). The diverse properties and functionalities of thiophene-based compounds make them a valuable resource in developing advanced materials (Turkoglu et al., 2017).

Biomedical and Biological Applications

In the field of biomedical and biological research, thiophene-based trimers like this compound have gained attention for their biocompatibility and versatility. These compounds are useful in biology and medical research, particularly due to their ease of functionalization and suitability for bioapplications. This includes the study of their interactions and potential uses in various biological processes (Vallan et al., 2021).

Environmental and Energy Applications

In environmental science, this compound is studied for its potential in photocatalytic oxidation processes. These applications are crucial in addressing environmental challenges, such as the removal of sulfur-containing compounds from gasoline. The research in this area focuses on the development of efficient and sustainable methods for oxidative processes, contributing to cleaner energy and environmental practices (Lin et al., 2012).

properties

CAS RN

2134-99-8

Molecular Formula

C13H8S

Molecular Weight

196.27 g/mol

IUPAC Name

2-hex-5-en-1,3-diynyl-5-prop-1-ynylthiophene

InChI

InChI=1S/C13H8S/c1-3-5-6-7-9-13-11-10-12(14-13)8-4-2/h3,10-11H,1H2,2H3

InChI Key

CHXZRHMQQRUVHF-UHFFFAOYSA-N

SMILES

CC#CC1=CC=C(S1)C#CC#CC=C

Canonical SMILES

CC#CC1=CC=C(S1)C#CC#CC=C

Other CAS RN

2134-99-8

synonyms

thiophene A
thiophene-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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